Increased Lipophilicity and Hydrogen Bonding Capacity vs. 5,7-Dichloro-4-hydroxyquinoline
The presence of the methyl ester at the 2-position in Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate significantly alters its physicochemical properties compared to its direct analog, 5,7-dichloro-4-hydroxyquinoline (CAS 21873-52-9). This modification increases lipophilicity and hydrogen bonding capacity, which are critical parameters for membrane permeability and target binding [REFS-1, REFS-2].
| Evidence Dimension | Physicochemical Properties (Computed XLogP3-AA and H-Bond Acceptors) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.9, Hydrogen Bond Acceptor Count = 4 |
| Comparator Or Baseline | 5,7-Dichloro-4-hydroxyquinoline (CAS 21873-52-9): XLogP3-AA = 2.8, Hydrogen Bond Acceptor Count = 2 |
| Quantified Difference | XLogP3-AA difference = +0.1, Hydrogen Bond Acceptor Count difference = +2 |
| Conditions | Computational prediction (PubChem release 2025.04.14) |
Why This Matters
The increased lipophilicity (XLogP) and additional hydrogen bond acceptors suggest potentially improved membrane permeability and a distinct binding profile, guiding its selection for specific biological assays over the less substituted analog.
- [1] PubChem. (2025). Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate. PubChem CID 14743007. View Source
- [2] PubChem. (2025). 5,7-Dichloro-4-hydroxyquinoline. PubChem CID 2736001. View Source
